2-(1,1-Dimethoxyethyl)thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,1-dimethoxyethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2S/c1-7(9-2,10-3)6-8-4-5-11-6/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEICOESQHKFTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454212 | |
| Record name | 2-(1,1-Dimethoxyethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200440-13-7 | |
| Record name | 2-(1,1-Dimethoxyethyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 1,1 Dimethoxyethyl Thiazole
Direct Synthesis from 2-Acetylthiazole (B1664039)
The most straightforward method for preparing 2-(1,1-Dimethoxyethyl)thiazole involves the direct conversion of the ketone functionality in 2-acetylthiazole. This pathway leverages the well-established chemistry of carbonyl protection.
The formation of the dimethyl ketal from 2-acetylthiazole is typically achieved through an acid-catalyzed reaction with an orthoformate, such as trimethyl orthoformate, in the presence of methanol (B129727). organic-chemistry.org Ketalization is a crucial strategy in multi-step organic syntheses for the protection of a carbonyl group, as ketals are stable in basic and nucleophilic conditions.
The reaction proceeds by treating the ketone (2-acetylthiazole) with trimethyl orthoformate and an acid catalyst, like p-toluenesulfonic acid, in dry methanol. The orthoformate serves a dual purpose: it is the source of the methoxy (B1213986) groups and also acts as a dehydrating agent. organic-chemistry.org It reacts with the water generated during the reaction to form methyl formate (B1220265) and methanol, which drives the equilibrium toward the formation of the ketal product. organic-chemistry.org
Table 1: Key Components in the Ketalization of 2-Acetylthiazole
| Component | Function |
|---|---|
| 2-Acetylthiazole | Starting material (ketone) |
| Trimethyl Orthoformate | Reagent and dehydrating agent |
| Methanol | Reagent and solvent |
To maximize the yield of this compound, several reaction parameters can be optimized. The efficiency of ketalization is highly dependent on the effective removal of water to prevent the reverse hydrolysis reaction.
Catalyst: While various protic acids (e.g., HCl, H₂SO₄) and Lewis acids can catalyze the reaction, p-toluenesulfonic acid is commonly used. nih.gov The catalyst loading is typically kept low to avoid side reactions. nih.gov
Reagents: Using an excess of both methanol and trimethyl orthoformate helps to shift the reaction equilibrium towards the product side, ensuring a more complete conversion of the starting ketone. organic-chemistry.org
Temperature: The reaction is often heated under reflux to increase the reaction rate.
Solvent: The use of a dry solvent, such as dry methanol, is critical to minimize the presence of water at the start of the reaction.
By carefully controlling these conditions, high yields of the desired ketal can be achieved.
Advanced Approaches to Thiazole (B1198619) Scaffold Construction Precursors
Instead of starting with a pre-formed thiazole, advanced synthetic strategies focus on building the heterocyclic ring itself. These methods offer greater flexibility for introducing a wide range of substituents.
The Hantzsch thiazole synthesis is a classic and highly effective method for constructing the thiazole ring. chemhelpasap.comnih.gov The reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com This method is known for being straightforward and often results in high yields of the thiazole product. chemhelpasap.comnih.gov
To apply this to the synthesis of a precursor for this compound, one would react a suitable thioamide with an appropriate α-halocarbonyl compound. chemhelpasap.com The resulting product would be a thiazole derivative that could then be further modified to introduce the 2-acetyl group, which is subsequently protected as the dimethyl ketal. The Hantzsch synthesis is a powerful tool for creating a diverse library of thiazole derivatives. nih.govrsc.org
Table 2: General Reactants for Hantzsch Thiazole Synthesis
| Reactant Type | Role | Example |
|---|---|---|
| α-Haloketone | Provides C4 and C5 of the thiazole ring | 2-Bromoacetophenone |
Modern organic synthesis often employs modular strategies that allow for the systematic and flexible assembly of complex molecules from simpler building blocks. For thiazole derivatives, multi-component reactions, which are often variations of the Hantzsch synthesis, provide an efficient way to combine three or more reactants in a single step to form the final product. nih.govbepls.com This approach is valued for its efficiency and for reducing the number of synthetic steps and purification processes required. bepls.com
Another modular approach involves solid-phase synthesis, where one of the starting materials is attached to a resin. nih.gov Subsequent reactions are carried out to build the thiazole ring and add other functionalities. This method is particularly useful for creating libraries of related compounds for screening purposes and simplifies the purification process, as excess reagents and by-products can be washed away from the resin-bound product. nih.gov
Stereochemical Control in the Synthesis of Chiral Derivatives
While this compound itself is an achiral molecule, the broader field of thiazole synthesis includes methods for controlling stereochemistry to produce chiral derivatives, which are of significant interest in medicinal chemistry. nih.gov
Stereoselectivity can be introduced into thiazole synthesis through several strategies. One common method is to use a chiral starting material, such as a chiral α-haloketone or a chiral thioamide. The chirality from the starting material is then incorporated into the final thiazole product. Another advanced approach involves the use of chiral catalysts that can influence the spatial orientation of the reactants during the ring-forming reaction, leading to the preferential formation of one enantiomer over the other. The development of stereoselective methods is crucial for the synthesis of biologically active molecules where specific stereoisomers are required for desired efficacy. nih.gov
Chemical Transformations and Reactivity Profile of 2 1,1 Dimethoxyethyl Thiazole
Regioselective Metallation and Organolithium Chemistry
The generation of organolithium species from 2-(1,1-Dimethoxyethyl)thiazole is a key strategy for introducing substituents onto the thiazole (B1198619) ring. The regioselectivity of this process is dictated by the inherent acidity of the ring protons and can also be achieved through trans-metallation of halogenated precursors.
Lithiation at C-4 and C-5 Positions of the Thiazole Ring
The direct deprotonation of the thiazole ring in this compound using strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is a fundamental transformation. In the thiazole ring, the proton at the C-2 position is generally the most acidic. However, since this position is substituted in the target molecule, deprotonation occurs at one of the other available ring positions.
Based on established principles of thiazole chemistry, the proton at the C-5 position is significantly more acidic than the proton at the C-4 position. This is attributed to the electron-withdrawing effect of the sulfur atom and the ability of the sulfur atom to stabilize the resulting carbanion at the adjacent C-5 position. Consequently, treatment of this compound with an organolithium reagent is expected to regioselectively generate the 5-lithiated species.
The resulting 2-(1,1-Dimethoxyethyl)thiazol-5-yl-lithium is a potent nucleophile that can react with a wide array of electrophiles to introduce functionality at the C-5 position. While lithiation at the C-4 position is less favorable, it might be achieved under specific conditions or with the use of directing groups, though C-5 lithiation remains the predominant pathway.
| Reagent | Predicted Major Product | Reaction Type |
| n-Butyllithium | 2-(1,1-Dimethoxyethyl)thiazol-5-yl-lithium | Deprotonation |
| Lithium diisopropylamide | 2-(1,1-Dimethoxyethyl)thiazol-5-yl-lithium | Deprotonation |
Trans-Metallation Reactions of Halogenated Thiazole Precursors
An alternative and highly efficient method for the regioselective generation of lithiated this compound is through a halogen-metal exchange reaction. This trans-metallation process typically involves the treatment of a halogenated thiazole precursor, such as 5-bromo-2-(1,1-Dimethoxyethyl)thiazole, with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium.
The halogen-metal exchange is a rapid equilibrium-driven process that favors the formation of the more stable organolithium species. The reaction of 5-bromo-2-(1,1-Dimethoxyethyl)thiazole with n-butyllithium would yield the desired 2-(1,1-Dimethoxyethyl)thiazol-5-yl-lithium and n-butyl bromide. This method offers excellent regiocontrol, as the position of the lithium atom is predetermined by the initial position of the halogen. This approach is particularly valuable for creating lithiated species that may be difficult to access via direct deprotonation.
| Precursor | Reagent | Product | Reaction Type |
| 5-Bromo-2-(1,1-Dimethoxyethyl)thiazole | n-Butyllithium | 2-(1,1-Dimethoxyethyl)thiazol-5-yl-lithium | Halogen-Metal Exchange |
| 4-Bromo-2-(1,1-Dimethoxyethyl)thiazole | n-Butyllithium | 2-(1,1-Dimethoxyethyl)thiazol-4-yl-lithium | Halogen-Metal Exchange |
Condensation and Carbonyl Addition Reactions
The nucleophilic 5-lithiated derivative of this compound is a key intermediate for forming new carbon-carbon bonds through reactions with carbonyl compounds. These reactions can be highly diastereoselective, particularly when chiral electrophiles are employed.
Reactions with Chiral Lactones (e.g., Erythrono- and Ribonolactones)
The addition of 2-(1,1-Dimethoxyethyl)thiazol-5-yl-lithium to chiral lactones, such as erythronolactone or ribonolactone, is expected to proceed via nucleophilic attack at the electrophilic carbonyl carbon of the lactone. This reaction would result in the opening of the lactone ring to form a hemiketal intermediate, which upon acidic workup, would yield the corresponding dihydroxy ketone.
The reaction provides a pathway to highly functionalized, chiral molecules that incorporate the thiazole moiety. The stereochemistry of the starting lactone directs the formation of new stereocenters, making this a potentially valuable method in asymmetric synthesis.
Diastereoselective Adduct Formation and Control
The addition of the lithiated thiazole to chiral lactones is inherently a diastereoselective process. The stereochemical outcome of the reaction is influenced by several factors, including the existing stereocenters in the lactone, the reaction temperature, and the solvent. The approach of the nucleophilic thiazole to the carbonyl group of the lactone is governed by steric and electronic factors, often following predictable models of asymmetric induction such as Cram's rule or the Felkin-Anh model.
Control over the diastereoselectivity can be achieved by modifying the reaction conditions. For instance, the use of chelating agents or additives can alter the transition state geometry, thereby influencing the facial selectivity of the nucleophilic attack. Low temperatures are typically employed to enhance the selectivity of these reactions.
Condensation with N-Acyl Morpholine (B109124) Derivatives
N-acyl morpholine derivatives, which can be considered as activated amide electrophiles, are also expected to react with 2-(1,1-Dimethoxyethyl)thiazol-5-yl-lithium. The reaction is anticipated to proceed via nucleophilic addition of the lithiated thiazole to the carbonyl carbon of the N-acyl morpholine.
This type of reaction is analogous to the well-established Weinreb ketone synthesis, where an organometallic reagent reacts with a Weinreb-Nahm amide. The initial tetrahedral intermediate formed is stabilized by chelation involving the morpholine oxygen and the lithium cation. This stable intermediate is less prone to over-addition compared to reactions with more reactive acyl chlorides or esters. Upon aqueous workup, the intermediate collapses to afford the corresponding thiazolyl ketone. This method provides a reliable and high-yielding route to 5-acyl-2-(1,1-Dimethoxyethyl)thiazole derivatives.
| Electrophile | Expected Product | Reaction Type |
| Erythronolactone | Open-chain dihydroxy ketone | Carbonyl Addition/Ring Opening |
| Ribonolactone | Open-chain dihydroxy ketone | Carbonyl Addition/Ring Opening |
| N-Acyl Morpholine | 5-Acyl-2-(1,1-dimethoxyethyl)thiazole | Condensation/Carbonyl Addition |
Functional Group Interconversions and Transformations
The reactivity of this compound is largely characterized by its two primary functional groups: the dimethoxy ketal and the thiazole ring. This section details transformations involving these moieties.
Reductive Ring-Opening of Lactol Intermediates
The scientific literature reviewed does not provide specific examples of the reductive ring-opening of lactol intermediates derived directly from this compound. However, general studies on thiazole derivatives show that the ring can be opened under certain reductive conditions. For instance, reduction with sodium in liquid ammonia (B1221849) has been used to cleave the thiazole ring in various substituted thiazoles, which can be a useful method for structural elucidation. researchgate.net This process typically involves the cleavage of the C-S and C-N bonds within the heterocyclic ring. researchgate.net
Hydrolysis of the Dimethoxy Ketal Moiety to the Acetyl Group
The 1,1-dimethoxyethyl group at the C-2 position of the thiazole ring serves as a protecting group for an acetyl moiety. This ketal is stable under basic and nucleophilic conditions but can be readily hydrolyzed under acidic conditions to regenerate the carbonyl group. This deprotection is a key transformation, yielding 2-acetylthiazole (B1664039), a compound noted for its nutty, popcorn-like aroma found in some processed foods. nih.govnih.gov
The hydrolysis reaction is typically carried out in the presence of an aqueous acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction proceeds via protonation of one of the methoxy (B1213986) groups, followed by the elimination of methanol (B129727) to form an oxocarbenium ion, which is then attacked by water. Subsequent loss of a second methanol molecule yields the final ketone product.
| Reactant | Reagents/Conditions | Product |
|---|---|---|
| This compound | Aqueous Acid (e.g., HCl, H₂SO₄) | 2-Acetylthiazole |
General Thiazole Ring Reactivity
The aromatic thiazole ring exhibits a distinct reactivity pattern, influenced by the heteroatoms and any substituents present.
Nucleophilic Substitution at the C-2 Position
The C-2 position of the thiazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it the most susceptible site for nucleophilic attack. pharmaguideline.comresearchgate.net However, nucleophilic substitution reactions typically require the presence of a good leaving group, such as a halogen, at the target position. pharmaguideline.com In the case of this compound, the dimethoxyethyl group is a carbon-based substituent and is not a viable leaving group for a direct nucleophilic substitution reaction.
For substitution to occur at the C-2 position on a thiazole ring, the substrate would generally need to be a 2-halothiazole. For example, 2-bromothiazole (B21250) can react with various nucleophiles to displace the bromide ion. google.com Therefore, direct nucleophilic substitution at the C-2 position of this compound is not a characteristic reaction of this compound.
Electrophilic Substitution Pathways
The thiazole ring is generally deactivated towards electrophilic attack compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen heteroatom. Despite this, electrophilic substitution is a key reaction pathway for functionalizing the ring. Theoretical calculations and experimental evidence show that the C-5 position is the primary site for electrophilic substitution. researchgate.netwikipedia.org The presence of an electron-donating substituent at the C-2 position can further facilitate electrophilic attack at the C-5 position. pharmaguideline.com
Common electrophilic substitution reactions for the thiazole ring include halogenation, nitration, and sulfonation. For this compound, these reactions are predicted to occur regioselectively at the C-5 position.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Bromination | Br₂ | 5-Bromo-2-(1,1-dimethoxyethyl)thiazole |
| Nitration | HNO₃/H₂SO₄ | 2-(1,1-Dimethoxyethyl)-5-nitrothiazole |
| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid |
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2-Acetylthiazole |
| 2-Bromothiazole |
| 5-Bromo-2-(1,1-dimethoxyethyl)thiazole |
| 2-(1,1-Dimethoxyethyl)-5-nitrothiazole |
| This compound-5-sulfonic acid |
| Methanol |
| Hydrochloric acid |
| Sulfuric acid |
| Sodium |
| Ammonia |
Applications As a Synthetic Intermediate in Complex Molecule Construction
Role in the Synthesis of Immunosuppressive Agent Analogues
A significant application of 2-(1,1-dimethoxyethyl)thiazole is in the synthesis of analogues of immunosuppressive agents. The thiazole (B1198619) moiety is a key component in various biologically active compounds, and this particular derivative provides a convenient starting point for creating complex side chains. rsc.orgrsc.org
The synthesis of thiazole analogues with polyhydroxylated alkyl side chains showcases the utility of this compound. These syntheses typically involve the condensation of 5- or 4-metallated 2-(1,1-dimethoxyethyl)thiazoles with protected sugar lactones. rsc.orgrsc.org For instance, reactions with 2,3-O-isopropylidene-D-erythrono-1,4-lactone or 5-O-(tert-butyldimethylsilyl)-2,3-O-isopropylidene-D-ribonolactone are employed. This is followed by a reductive ring-opening of the resulting lactols to furnish the desired polyhydroxylated side chains. rsc.orgrsc.org The stereochemistry of these key intermediates is often confirmed through single-crystal X-ray structural analysis. rsc.orgrsc.org
This compound is instrumental in preparing thiazole analogues of the immunosuppressive agent (1R,2S,3R)-2-Acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)imidazole (THI). rsc.orgrsc.org In these syntheses, the dimethoxyethyl group acts as a masked acetyl group, which can be revealed at a later stage. This strategy is advantageous as it prevents the acetyl group from interfering with earlier reaction steps. The synthesis of various diastereoisomers of 2-acetyl-5-(1,2,3,4-tetrahydroxybutyl)thiazole, as well as 2-acetyl-5-(1,2,3,4,5-pentahydroxypentyl)thiazole and 2-acetyl-4-(1,2,3,4,5-pentahydroxypentyl)thiazole, has been reported using this approach. rsc.orgrsc.org
Building Block for Diversified Thiazole-Containing Scaffolds
The versatility of this compound extends to its use as a foundational element for a variety of thiazole-containing molecular frameworks. The thiazole ring itself is a common feature in many biologically active natural and synthetic products. nih.govresearchgate.net
While direct examples starting from this compound are not extensively detailed in the provided research, the synthesis of di-, tri-, and tetrathiazole moieties has been achieved through the reaction of other functionalized thiazoles, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, with various heterocyclic amines and thiosemicarbazones. nih.gov This suggests the potential for this compound, after appropriate functionalization, to be a precursor in the assembly of multi-thiazole systems.
The thiazole core of this compound is a key structural motif in numerous compounds with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and anticancer properties. researchgate.net Its role in the synthesis of immunosuppressive agent analogues is a prime example of its contribution to medically relevant heterocyclic frameworks. rsc.orgrsc.org Furthermore, the thiazole ring is a component of various fused heterocyclic systems like imidazo[2,1-b]thiazoles, which also exhibit significant biological activities. researchgate.net
Precursor in Stereocontrolled Organic Syntheses
The application of this compound in the synthesis of complex molecules often requires precise control over the stereochemistry of the final product. The reactions involving this compound, such as the reduction of derived thiazolyl ketones, can be conducted under conditions that favor the formation of a specific stereoisomer. rsc.org The determination of the stereochemistries of key intermediates and final products by methods like single-crystal X-ray analysis underscores the importance and successful application of stereocontrol in these synthetic pathways. rsc.orgrsc.org
Advanced Spectroscopic and Structural Characterization Methodologies
Single Crystal X-ray Diffraction for Definitive Stereochemical Assignment
Single crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and stereochemistry. For thiazole (B1198619) derivatives, this technique has been instrumental in confirming molecular geometries and intermolecular interactions within the crystal lattice. mdpi.comresearchgate.net While a specific single-crystal structure for 2-(1,1-dimethoxyethyl)thiazole is not widely reported in the literature, the methodology would be applied by growing a suitable single crystal from a solution, a process that can be achieved through slow evaporation. rsc.org
The analysis of the resulting diffraction pattern would yield the exact spatial arrangement of the thiazole ring and the dimethoxyethyl substituent. This would confirm the planarity of the thiazole ring and reveal the rotational conformation of the side chain relative to the ring in the solid state. In more complex molecules containing this moiety, X-ray analysis provides an unambiguous assignment of stereocenters, which is crucial for understanding biological activity. nsf.govmdpi.com The crystal structure would also detail intermolecular forces, such as hydrogen bonding or π–π stacking, that dictate the crystal packing. nih.gov
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the complete assignment of the molecular structure. mdpi.comnih.gov
For this compound, the ¹H NMR spectrum displays characteristic signals for the protons on the thiazole ring and the dimethoxyethyl group. The thiazole protons typically appear as distinct signals in the aromatic region of the spectrum. chemicalbook.comnih.gov The ¹³C NMR spectrum complements this information by showing signals for each unique carbon atom, including the quaternary carbon of the dimethoxyethyl group and the carbons of the thiazole ring. researchgate.net
Table 1: Representative NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Description |
|---|---|---|
| ¹H NMR | 7.5–8.5 | Thiazole protons (H-4/H-5) |
| ¹H NMR | 3.2–3.5 | Methoxy (B1213986) group protons (-OCH₃) |
| ¹H NMR | 1.5–2.0 | Methyl group protons (-CH₃) |
| ¹³C NMR | ~140-160 | Thiazole ring carbons (C-2, C-4, C-5) |
| ¹³C NMR | ~100-110 | Quaternary carbon (C-(OCH₃)₂) |
| ¹³C NMR | ~45-55 | Methoxy carbons (-OCH₃) |
| ¹³C NMR | ~20-30 | Methyl carbon (-CH₃) |
Note: Specific chemical shifts can vary depending on the solvent and spectrometer frequency.
The molecule this compound is achiral and therefore does not exist as diastereomers. However, if this moiety were incorporated into a larger molecule containing other stereocenters, diastereoisomers could be formed. NMR spectroscopy is a powerful tool for analyzing such mixtures. Diastereomers are distinct chemical entities and will, in principle, exhibit different NMR spectra. This means that each diastereomer would show a separate set of peaks for corresponding protons and carbons, allowing for their identification and quantification. Two-dimensional NMR techniques, such as HMBC, HSQC, and NOESY, are particularly useful for assigning the specific structures of each isomer in a mixture. rsc.org
While the thiazole ring is rigid, rotation can occur around the single bond connecting the dimethoxyethyl group to the ring. This rotation can lead to different stable conformations, or conformers. Conformational analysis can be performed using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). mdpi.com NOESY experiments detect through-space interactions between protons that are close to each other, providing insights into the molecule's preferred three-dimensional shape in solution. mdpi.com Additionally, variable temperature NMR studies can be employed to investigate the energy barriers between different conformers.
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. nih.govmdpi.com For this compound, with a molecular formula of C₇H₁₁NO₂S, the expected exact mass can be confirmed using High-Resolution Mass Spectrometry (HRMS). sciforum.net
In electron ionization (EI) MS, the molecular ion peak [M]⁺ would be observed. A common fragmentation pathway involves the loss of a methoxy group (-OCH₃) to form a stable fragment ion. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds and identifying impurities. semanticscholar.org
Table 2: Mass Spectrometry Data for this compound
| Technique | m/z Value | Assignment |
|---|---|---|
| MS | ~173 | Molecular Ion [M]⁺ |
| HRMS (Calculated) | 173.0510 | C₇H₁₁NO₂S |
| MS/MS | ~142 | Fragment corresponding to [M - OCH₃]⁺ |
Note: Observed m/z values may vary slightly based on the instrument and ionization method.
Infrared and Ultraviolet-Visible Spectroscopies for Functional Group Identification and Electronic Structure
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utar.edu.my The IR spectrum of this compound would show characteristic absorption bands confirming the presence of the thiazole ring and the dimethoxyethyl group. Key absorptions include C-O stretching vibrations for the methoxy groups and various stretching and bending vibrations associated with the C=N, C=C, and C-S bonds within the thiazole ring. researchgate.netnist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The thiazole ring contains π-electrons and non-bonding electrons on the nitrogen and sulfur atoms, which can be excited by UV radiation. nist.gov The UV-Vis spectrum would display absorption maxima corresponding to π → π* and n → π* electronic transitions, which are characteristic of the heterocyclic aromatic system. nist.gov
Table 3: Infrared and UV-Visible Spectroscopic Data
| Spectroscopy | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |
|---|---|---|
| IR | ~3100 | C-H stretching (thiazole ring) |
| IR | ~2950 | C-H stretching (alkyl groups) |
| IR | 1500-1600 | C=N and C=C stretching (thiazole ring) |
| IR | 1050–1150 | C-O stretching (methoxy groups) |
| IR | 650–750 | C-S stretching |
Theoretical and Computational Investigations of 2 1,1 Dimethoxyethyl Thiazole and Its Derivatives
Molecular Modeling for Structural Prediction and Conformational Studies
Molecular modeling techniques are instrumental in predicting the three-dimensional structure and conformational landscape of 2-(1,1-dimethoxyethyl)thiazole and its derivatives. Conformational analysis is particularly important as the spatial arrangement of atoms influences the molecule's physical, chemical, and biological properties.
The thiazole (B1198619) ring itself is a planar aromatic system. However, the presence of the flexible 1,1-dimethoxyethyl substituent at the 2-position introduces conformational variability. Rotation around the single bond connecting the thiazole ring to the substituted ethyl group allows the methoxy (B1213986) groups to adopt various spatial orientations. Computational studies on related thiazole-containing compounds have shown that the conformation of substituents can be influenced by intramolecular interactions, such as hydrogen bonds. For instance, in thiazole-amino acid residues, the conformation is stabilized by intramolecular hydrogen bonds involving the thiazole nitrogen. nih.gov
Table 1: Predicted Conformational Data for a Model Thiazole Derivative
| Dihedral Angle | Predicted Value (Degrees) | Energy (kcal/mol) |
| C4-C5-C2-C(ethyl) | 180 | 0 (Reference) |
| H-C4-C5-S | 0 | - |
| C5-C2-C(ethyl)-O | 60, 180, -60 | Varies |
Note: This table is illustrative and based on general principles of conformational analysis for substituted thiazoles. Specific values for this compound would require dedicated computational studies.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules. doi.orgepu.edu.iqmdpi.com For this compound, DFT calculations can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices.
The electronic properties of the thiazole ring are characterized by the presence of nitrogen and sulfur heteroatoms, which influence the electron density distribution. DFT studies on various thiazole derivatives have shown that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding their electronic behavior. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net
In the case of this compound, the electron-donating nature of the alkoxy groups in the dimethoxyethyl substituent would be expected to influence the electronic properties of the thiazole ring. These groups can increase the electron density on the ring, potentially affecting its reactivity towards electrophiles and nucleophiles.
DFT calculations can also be used to generate electrostatic potential maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. For thiazole derivatives, the nitrogen atom is typically a region of negative electrostatic potential, making it a likely site for protonation. pharmaguideline.com
Table 2: Calculated Electronic Properties for Representative Thiazole Derivatives from DFT Studies
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 2-Amino-4-(p-tolyl)thiazole | -5.54 | - | - |
| 2-Methoxy-1,3-thiazole | -6.27 | - | - |
| Thiazole-4-carboxaldehyde | -7.44 | - | - |
Source: Adapted from quantum chemical calculation studies on thiazole derivatives. researchgate.net Note that these are not values for this compound but are indicative of the types of data obtained from such calculations.
Reaction Mechanism Analysis and Transition State Investigations
Theoretical methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. By mapping the potential energy surface of a reaction, computational chemistry can identify reactants, products, intermediates, and, crucially, transition states.
The reactivity of the thiazole ring is well-documented. It can undergo electrophilic substitution, with the C5 position being generally the most reactive. pharmaguideline.com Nucleophilic substitution can also occur, particularly at the C2 position. pharmaguideline.com The 1,1-dimethoxyethyl group, being a ketal, is stable under basic conditions but can be hydrolyzed under acidic conditions to reveal an acetyl group.
Computational studies can model these reactions to determine the most likely pathways. For example, in the Hantzsch synthesis of the thiazole ring, a common method for its formation, theoretical calculations can be used to investigate the transition states of the key bond-forming steps. researchgate.net Similarly, the mechanism of electrophilic attack on the thiazole ring can be studied to understand the regioselectivity of the reaction.
For a derivative of this compound, a computational study could, for instance, investigate the transition state for the acid-catalyzed hydrolysis of the ketal group. This would involve calculating the energy barrier for the reaction and identifying the structure of the high-energy transition state.
Molecular Docking Studies of Derived Compounds for Biological Activity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.trbilecik.edu.trmdpi.com It is widely used in drug discovery to predict the binding affinity and mode of interaction of small molecules with biological targets such as proteins and enzymes. mdpi.comdergipark.org.trnih.govmdpi.comnih.gov
While there are no specific molecular docking studies reported for this compound, numerous studies on other thiazole derivatives have demonstrated their potential as biologically active agents, including as antimicrobial, anticancer, and anti-Alzheimer's agents. dergipark.org.trmdpi.commdpi.com These studies reveal that the thiazole ring can act as a key scaffold, participating in various interactions with the active site of a protein, such as hydrogen bonding and hydrophobic interactions.
Derivatives of this compound could be designed and their potential biological activity evaluated using molecular docking. For example, the acetyl group that can be unmasked from the dimethoxyethyl moiety could serve as a key interaction point with a biological target. Docking studies could predict how these derivatives might bind to a specific enzyme and what modifications could enhance their binding affinity.
Table 3: Representative Molecular Docking Results for Thiazole Derivatives Against Various Targets
| Thiazole Derivative Class | Protein Target | Docking Score (kcal/mol) | Key Interactions |
| Thiazole-Sulfonamides | Acetylcholinesterase | - | Hydrogen bonding, pi-pi stacking |
| Novel Thiazole Compounds | 14-alpha-demethylase | - | Hydrophobic interactions, hydrogen bonding |
| Thiazole-Pyridine Hybrids | DNA Gyrase | -6.4 to -9.2 | Hydrogen bonding with key residues (e.g., Asn46) |
Source: Compiled from various molecular docking studies on thiazole derivatives. dergipark.org.trmdpi.comnih.gov The specific scores and interactions are dependent on the specific derivative and target.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(1,1-Dimethoxyethyl)thiazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiazole core formation followed by substitution. For example:
- Step 1 : Condensation of thioamides with α-halo ketones or esters under reflux (e.g., DMSO as solvent, 18-hour reflux) to form the thiazole ring .
- Step 2 : Introduction of the dimethoxyethyl group via nucleophilic substitution or Friedel-Crafts acylation. Catalysts like Eaton’s reagent (P₂O₅·MeSO₃H) under solvent-free conditions improve regioselectivity .
- Purification : Crystallization using water-ethanol mixtures yields light-colored powders (65–85% purity) .
- Optimization Parameters :
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include:
- Thiazole protons (δ 7.5–8.5 ppm, singlet for H-4/H-5).
- Dimethoxyethyl group (δ 3.2–3.5 ppm for OCH₃, δ 1.5–2.0 ppm for CH₂) .
- IR Spectroscopy : C-O stretching (1050–1150 cm⁻¹) and C=S (650–750 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]+ at m/z 187 (C₈H₁₃NS) with fragments at m/z 154 (loss of CH₃O) .
- Elemental Analysis : Carbon (∼51%) and nitrogen (∼7.5%) content validate stoichiometry .
Advanced Research Questions
Q. How do computational models predict the interaction of this compound with biological targets, and what docking parameters are critical?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding. Key parameters:
- Grid Box Size : 60 × 60 × 60 Å centered on the active site.
- Scoring Function : AMBER force field for energy minimization.
- Findings : The dimethoxyethyl group enhances hydrophobic interactions with pocket residues (e.g., binding free energy ΔG = −8.2 kcal/mol in α-glucosidase inhibition studies) .
- Validation : Compare docking poses with crystallographic data (e.g., 9c compound in ) to refine force field parameters .
Q. What strategies resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Combine NMR, IR, and high-resolution MS (HRMS) to confirm molecular weight and functional groups.
- Impurity Analysis : Use HPLC (C18 column, acetonitrile-water gradient) to detect byproducts (e.g., unreacted thioamide precursors) .
- Dynamic NMR : Resolve overlapping peaks by varying temperature (e.g., 25–60°C) to study rotational barriers in the dimethoxyethyl group .
Q. How does the electronic nature of substituents on the thiazole ring influence biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., NO₂): Increase electrophilicity, enhancing antimicrobial activity (MIC = 2–8 µg/mL against S. aureus) .
- Electron-Donating Groups (e.g., OCH₃): Improve solubility but reduce binding affinity (IC₅₀ > 50 µM in kinase assays) .
- Computational Tools : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .
Q. What are the challenges in achieving regioselectivity during functionalization of the thiazole core?
- Methodological Answer :
- Catalytic Control : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) directs substitutions to the 4-position .
- Steric Effects : Bulky groups (e.g., tert-butyl) favor 5-substitution due to steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for 2-substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
